2-isopropyl-1-(mesitylsulfonyl)-3-[(4-methylphenyl)sulfonyl]imidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-isopropyl-1-(mesitylsulfonyl)-3-[(4-methylphenyl)sulfonyl]imidazolidine is a chemical compound that is used in scientific research for its unique properties. It is a complex molecule that has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mechanism of Action
The mechanism of action of 2-isopropyl-1-(mesitylsulfonyl)-3-[(4-methylphenyl)sulfonyl]imidazolidine is not fully understood. However, it is believed to act as a Lewis acid catalyst in organic synthesis reactions, facilitating the formation of new chemical bonds. It may also interact with specific receptors in the body, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have potential therapeutic effects in the treatment of various diseases, including cancer and inflammation. It may also have other effects on the body, such as altering enzyme activity and gene expression.
Advantages and Limitations for Lab Experiments
The advantages of using 2-isopropyl-1-(mesitylsulfonyl)-3-[(4-methylphenyl)sulfonyl]imidazolidine in lab experiments include its unique properties as a complex molecule and its potential as a catalyst in organic synthesis reactions. However, its limitations include the need for specialized equipment and expertise in its synthesis and handling.
Future Directions
For research on 2-isopropyl-1-(mesitylsulfonyl)-3-[(4-methylphenyl)sulfonyl]imidazolidine include further studies on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. It may also be studied for its use in the synthesis of other complex molecules and as a catalyst in organic synthesis reactions.
Synthesis Methods
The synthesis of 2-isopropyl-1-(mesitylsulfonyl)-3-[(4-methylphenyl)sulfonyl]imidazolidine involves the reaction of mesitylsulfonyl chloride with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with imidazole in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The final product is obtained through a purification process involving column chromatography.
Scientific Research Applications
2-isopropyl-1-(mesitylsulfonyl)-3-[(4-methylphenyl)sulfonyl]imidazolidine has been used in scientific research for a variety of applications. It has been studied for its potential as a catalyst in organic synthesis reactions, as well as its use in the synthesis of other complex molecules. It has also been studied for its potential as a therapeutic agent in the treatment of various diseases.
properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2-propan-2-yl-3-(2,4,6-trimethylphenyl)sulfonylimidazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4S2/c1-15(2)22-23(29(25,26)20-9-7-16(3)8-10-20)11-12-24(22)30(27,28)21-18(5)13-17(4)14-19(21)6/h7-10,13-15,22H,11-12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDZLBZHUKYWHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2C(C)C)S(=O)(=O)C3=C(C=C(C=C3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.